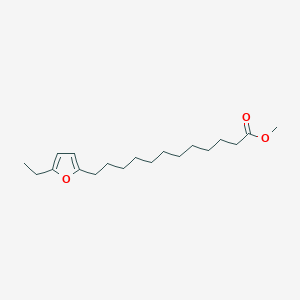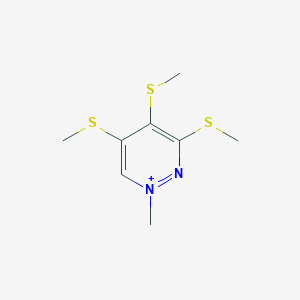
1-Methyl-3,4,5-tris(methylsulfanyl)pyridazin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3,4,5-tris(methylsulfanyl)pyridazin-1-ium is a heterocyclic compound characterized by the presence of a pyridazine ring substituted with three methylsulfanyl groups and a methyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3,4,5-tris(methylsulfanyl)pyridazin-1-ium typically involves the introduction of methylsulfanyl groups onto a pyridazine ring. One common method includes the reaction of a pyridazine derivative with methylsulfanyl reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3,4,5-tris(methylsulfanyl)pyridazin-1-ium can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl groups, typically using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Pyridazine derivatives without methylsulfanyl groups.
Substitution: Pyridazine derivatives with substituted functional groups.
Scientific Research Applications
1-Methyl-3,4,5-tris(methylsulfanyl)pyridazin-1-ium has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-Methyl-3,4,5-tris(methylsulfanyl)pyridazin-1-ium involves its interaction with molecular targets through its functional groups. The methylsulfanyl groups can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces, which can influence the compound’s biological activity. The pyridazine ring can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Pyridazine: A basic heterocyclic compound with two adjacent nitrogen atoms.
Pyridazinone: A derivative of pyridazine with a carbonyl group at the 3-position.
1,2,3-Triazolo[4,5-c]pyridazine: A fused heterocyclic compound with a triazole ring fused to a pyridazine ring.
Uniqueness: 1-Methyl-3,4,5-tris(methylsulfanyl)pyridazin-1-ium is unique due to the presence of three methylsulfanyl groups, which impart distinct chemical and biological properties. These groups can enhance the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
63910-60-1 |
|---|---|
Molecular Formula |
C8H13N2S3+ |
Molecular Weight |
233.4 g/mol |
IUPAC Name |
1-methyl-3,4,5-tris(methylsulfanyl)pyridazin-1-ium |
InChI |
InChI=1S/C8H13N2S3/c1-10-5-6(11-2)7(12-3)8(9-10)13-4/h5H,1-4H3/q+1 |
InChI Key |
MNBMBVUJHSGANH-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=NC(=C(C(=C1)SC)SC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2-Oxo-2-phenylethyl)sulfanyl]acetic anhydride](/img/structure/B14504863.png)
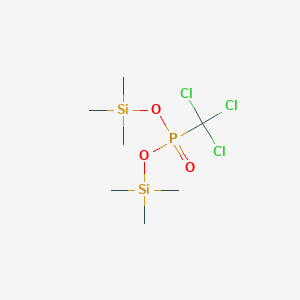
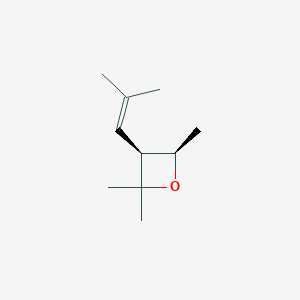
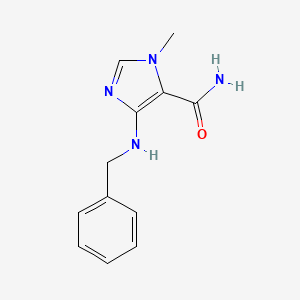
![2-{[1-(6-Oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino}benzene-1-sulfonic acid](/img/structure/B14504887.png)
![Diphenyl 4'-(propan-2-yl)[1,1'-biphenyl]-2-yl phosphate](/img/structure/B14504893.png)
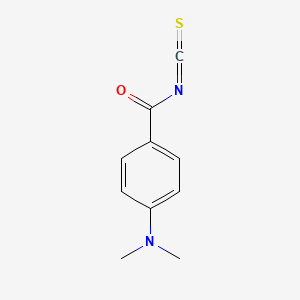
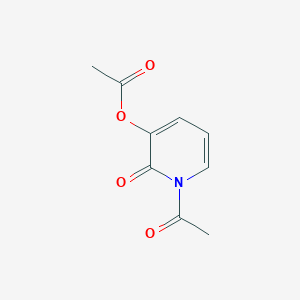
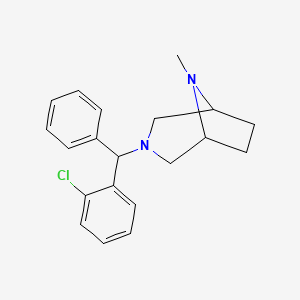

![2-[(Acetyloxy)imino]-N-(2-methoxyphenyl)acetamide](/img/structure/B14504911.png)
![[Fluoro(phenyl)methylidene]propanedinitrile](/img/structure/B14504918.png)
![[4-[[2-Oxo-3-[[4-(propanoyloxymethoxy)phenyl]methylidene]cyclohexylidene]methyl]phenoxy]methyl propanoate](/img/structure/B14504919.png)
